Ammonigenin
Description
Historical Context of Ammonigenin Discovery and Naming
Research into the chemical compound this compound emerged from studies on substances within certain bacteria that could be converted into long-living free radicals. A notable paper from 1989 detailed the isolation of this compound. nih.gov The name of the compound is believed to be derived from one of its natural sources, the bacterium Brevibacterium ammoniagenes. This bacterium is known for its ability to produce amino acids. dsmz.de The practice of naming a newly discovered chemical compound after its source organism is a common convention in the scientific community.
Natural Occurrence and Isolation from Microbial Sources
This compound has been identified and isolated from specific microbial sources. nih.govscispace.com Research has confirmed its presence in the bacteria Brevibacterium ammoniagenes and Micrococcus lysodeikticus. nih.govresearchgate.net It is worth noting that in current taxonomic classifications, Brevibacterium ammoniagenes is also referred to as Corynebacterium ammoniagenes. dsmz.de Similarly, Micrococcus lysodeikticus is now more commonly known as Micrococcus luteus. mpbio.com
The isolation of compounds from these microorganisms generally involves creating lysates from the bacterial cultures. mpbio.com Chromatographic techniques are then typically employed to separate the various molecular components and isolate the specific compound of interest. mpbio.com
Classification within Chemical Compound Families
This compound is classified as a derivative of glutamic acid, which is an α-amino acid. nih.govwikipedia.org This classification indicates that this compound's core chemical structure is derived from glutamic acid. ontosight.ai More specifically, the structural formula for this compound has been proposed as the lactone of N-hydroxy-N-(2-carbamoylethyl)-glutamyl-4-amino-2-hydroxybutyric amide, based on analyses from ESR, NMR, and mass spectrometry. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
126077-91-6 |
|---|---|
Molecular Formula |
C12H20N4O6 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
7-[(3-amino-3-oxopropyl)-hydroxyamino]-6,10-dioxo-1,5-oxazecane-2-carboxamide |
InChI |
InChI=1S/C12H20N4O6/c13-9(17)4-6-16(21)7-1-2-10(18)22-8(11(14)19)3-5-15-12(7)20/h7-8,21H,1-6H2,(H2,13,17)(H2,14,19)(H,15,20) |
InChI Key |
CKLKAIFISQKFTE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
Canonical SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
Synonyms |
ammonigenin N-hydroxy-N-(2-carbamoylethyl)glutamyl-4-amino-2-hydroxybutyric acid amide lactone |
Origin of Product |
United States |
Structural Elucidation Methodologies for Ammonigenin
Advanced Spectroscopic Techniques
The structural elucidation of Ammonigenin has been significantly advanced through the application of various spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. tjnpr.org For this compound, a combination of one-dimensional and two-dimensional NMR experiments has been crucial in piecing together its intricate structure.
High-Resolution Proton (1H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. Deshielded protons, those near electronegative atoms or within certain magnetic fields, resonate at higher chemical shifts. The integration of the peaks corresponds to the number of protons of that type, and the splitting patterns (multiplicity) reveal the number of adjacent protons.
Specific ¹H NMR data for this compound would be presented here, detailing the chemical shifts, multiplicities, and coupling constants for the various protons within the steroidal skeleton and any associated side chains.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| Methyl Protons | Data not available | Data not available | Data not available |
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a spectrum of the carbon framework of a molecule. udel.educeitec.cz Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ceitec.cz The chemical shift of each carbon signal provides information about its hybridization and the electronegativity of attached atoms. oregonstate.edu
A detailed table of ¹³C NMR chemical shifts for this compound would be included in this section, assigning specific resonances to each carbon atom in the molecule.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C-3 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| Carbonyl Carbon | Data not available |
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure than 1D techniques alone. wikipedia.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. wikipedia.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. wikipedia.orgcam.ac.uk
HETCOR (Heteronuclear Correlation): This experiment establishes correlations between directly bonded protons and carbons (¹H-¹³C). It is invaluable for assigning carbon signals based on the known assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds. slideshare.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). libretexts.org
Through the combined interpretation of these 2D NMR spectra, the complete bonding network and the relative stereochemistry of this compound can be meticulously assembled. tjnpr.org
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of NMR signals from other spins that are spatially close. wikipedia.orgyoutube.com NOE spectroscopy is a primary method for determining the stereochemistry and conformation of molecules in solution. wikipedia.orgwordpress.com
In the context of this compound, NOE difference experiments or 2D NOESY experiments are employed to establish through-space proximities between specific protons. libretexts.orgwikipedia.org For instance, observing an NOE between a methyl group and a proton on the steroid ring can define their relative orientation (e.g., both being on the same face of the molecule). These spatial correlations are critical for assigning the stereochemistry at the various chiral centers within the this compound structure. wordpress.com
Two-Dimensional (2D) NMR Techniques in Structural Assignment (e.g., COSY, HETCOR, NOESY)
Mass Spectrometry (MS) Applications in Molecular Framework Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. karary.edu.sd It provides crucial information about the molecular weight and elemental composition of a compound. For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.
Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | Data not available | Molecular ion (protonated) |
| [M+Na]⁺ | Data not available | Molecular ion (sodiated adduct) |
| Fragment 1 | Data not available | Loss of a specific side chain |
| Fragment 2 | Data not available | Cleavage of a ring structure |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
X-ray Crystallography for Crystalline Structure Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a well-ordered crystal. youtube.com The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. wikipedia.orgyoutube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govmpg.de
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. This method would definitively establish:
The connectivity of all atoms.
The stereochemistry at all chiral centers.
The conformation of the molecule in the solid state.
While obtaining suitable crystals can be a major bottleneck in the process, a successful X-ray crystallographic analysis would provide the ultimate validation of the structure proposed by other spectroscopic methods. utwente.nl
Computational Chemistry Approaches
Computational methods are increasingly used alongside experimental techniques to elucidate and validate complex molecular structures.
Computer-Assisted Structure Elucidation (CASE) systems integrate various spectroscopic data, primarily from NMR, to generate and rank possible chemical structures consistent with the data. Modern advancements, such as CASE-3D, extend this by incorporating spatial information from techniques like NOESY and Residual Dipolar Couplings (RDCs) to determine the relative configuration and conformation of complex molecules. jst.go.jprsc.org
For this compound, a CASE-3D approach would involve:
Inputting all available spectroscopic data (NMR, MS, IR).
Generating a complete set of possible constitutional isomers.
Scoring and ranking these isomers against the experimental data to identify the most probable structure.
Analyzing 3D NMR data to determine the correct stereochemistry and preferred solution-state conformation.
This computational strategy provides a systematic and unbiased approach to solving complex structural puzzles, reducing the risk of human error and providing a higher level of confidence in the final proposed structure.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. sci-hub.se It has become a powerful tool for validating experimentally determined structures. karary.edu.sd The process involves performing a geometry optimization of a proposed structure, where the energy of the molecule is minimized to find its most stable three-dimensional arrangement. nih.gov
For this compound, DFT calculations would serve several validation purposes:
Structural Confirmation: The theoretically calculated lowest-energy conformation can be compared with the experimental structure (e.g., from X-ray crystallography). A close agreement between the calculated and experimental bond lengths and angles provides strong validation for the determined structure. nih.gov
Spectroscopic Prediction: DFT can be used to predict spectroscopic parameters, such as NMR chemical shifts. Comparing these predicted values with the experimental spectra serves as a powerful method for structural verification. nih.gov
By combining experimental data with the predictive power of DFT, researchers can achieve a high degree of certainty in the final structural assignment of this compound.
Computer-Assisted 3D Structure Elucidation (CASE-3D)
Isotopic Substitution Experiments for Structural Confirmation
Isotopic substitution is a powerful technique used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structures. The methodology involves the replacement of an atom or a group of atoms in a molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). libretexts.orgmdpi.com This substitution, while having a minimal effect on the chemical properties of the molecule, causes a predictable change in its spectroscopic signature, which can be used to pinpoint the location of the labeled atom and confirm atomic connectivity.
The initial structural proposal for this compound as the lactone of N-hydroxy-N-(2-carbamoylethyl)-glutamyl-4-amino-2-hydroxybutyric amide was supported by evidence from isotopic substitution experiments. acs.orgresearchgate.net While the specific details of these original experiments are not extensively documented in the primary literature abstract, the application of this technique would have been crucial in confirming the identity and placement of the multiple nitrogen atoms within the complex structure.
Application in Mass Spectrometry and NMR:
Nitrogen-15 (¹⁵N) Labeling: The proposed structure of this compound contains four nitrogen atoms in distinct chemical environments: a hydroxylamino group, a glutamyl amide bond, and a terminal carbamoyl (B1232498) group (-CONH₂). By growing Brevibacterium ammoniagenes in a medium enriched with a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl), this compound molecules incorporating ¹⁵N would be biosynthesized.
In Mass Spectrometry , this would result in a predictable increase in the molecular weight of the ion, confirming the number of nitrogen atoms in the molecule.
In NMR Spectroscopy , the ¹⁵N isotope has a nuclear spin of 1/2 (unlike the more common ¹⁴N which has a spin of 1 and gives broad signals). This allows for the observation of coupling between ¹⁵N and adjacent ¹H or ¹³C atoms, providing definitive evidence for C-N and N-H bonds. For example, observing ¹H-¹⁵N coupling for the NH protons would confirm their direct attachment to nitrogen.
Carbon-13 (¹³C) Labeling: Similarly, feeding the bacterium with a ¹³C-labeled precursor, such as ¹³C-labeled glutamic acid, would introduce the isotope at specific positions in the this compound backbone. Analysis of the ¹³C NMR spectrum would show enhanced signals for the labeled carbons and could reveal ¹³C-¹³C coupling patterns, helping to trace the carbon skeleton from the precursor to the final product and confirming the glutamyl moiety.
The table below illustrates the conceptual basis of how isotopic substitution aids in spectral assignment for a key functional group in this compound.
| Analysis Technique | Sample | Hypothetical Observation for Carbamoylethyl Group (-CH₂-CH₂-C(O)NH₂) | Structural Confirmation |
| Mass Spectrometry | Unlabeled this compound | Molecular Ion Peak at m/z = X | Establishes molecular mass of the natural compound. |
| Mass Spectrometry | ¹⁵N-Labeled this compound | Molecular Ion Peak shifts to m/z = X + 4 (assuming all 4 N atoms are labeled) | Confirms the presence of four nitrogen atoms in the molecule. |
| ¹³C NMR Spectroscopy | Unlabeled this compound | Standard spectrum with peaks at natural 1.1% abundance. | Provides the carbon skeleton fingerprint. |
| ¹³C NMR Spectroscopy | ¹³C-Labeled (at C=O) | Signal for the amide carbonyl carbon (~170-175 ppm) is significantly enhanced. | Confirms the assignment of the amide carbonyl carbon. |
| ¹H NMR Spectroscopy | ¹⁵N-Labeled (at NH₂) | The two protons of the -NH₂ group would appear as doublets due to coupling with ¹⁵N. | Confirms the -NH₂ group and allows for the measurement of the ¹J(N,H) coupling constant. |
This table is for illustrative purposes to demonstrate the principles of the methodology.
Integrated Spectroscopic and Computational Strategies for Comprehensive Structural Elucidation
While the structure of this compound was first proposed in 1989 using available methods, modern approaches to natural product elucidation often involve a powerful synergy between experimental spectroscopy and theoretical computation. libretexts.org This integrated strategy provides a higher level of confidence in structural assignments and is particularly useful for resolving ambiguities in complex molecules. researchgate.net
This approach typically involves using quantum chemical methods, most notably Density Functional Theory (DFT), to predict spectroscopic parameters for a proposed structure. acs.orgchemrxiv.org These calculated parameters are then compared against the experimentally measured data. A strong correlation between the predicted and experimental values provides robust validation for the proposed structure. researchgate.net
Workflow for this compound Structural Verification:
High-Resolution Data Acquisition: The first step would be to acquire a full suite of modern, high-resolution spectroscopic data for this compound, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
Computational Modeling: The proposed 3D structure of this compound would be modeled, and its geometry would be optimized using DFT calculations.
NMR Chemical Shift Prediction: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts would be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations account for the electronic environment of each nucleus, providing a theoretical spectrum.
Statistical Comparison: The DFT-calculated ¹H and ¹³C chemical shifts are then plotted against the experimental values. Statistical metrics such as the Mean Absolute Error (MAE) and the coefficient of determination (R²) are used to quantify the level of agreement. researchgate.net A low MAE and an R² value close to 1.0 indicate an excellent match, thereby confirming the structural and stereochemical assignment.
This computational approach is invaluable for distinguishing between possible isomers, confirming challenging stereochemical assignments, and validating the structures of novel natural products with a high degree of certainty. chemrxiv.orgresearchgate.net
The following table shows key carbon environments in this compound, their typical experimental chemical shift ranges from literature, and a column representing where hypothetical DFT-calculated values would be expected to fall for structural verification.
| Carbon Environment in this compound Structure | Typical Experimental ¹³C Chemical Shift (ppm) libretexts.orgpdx.eduorganicchemistrydata.org | Hypothetical DFT-Calculated ¹³C Shift (ppm) | Purpose of Comparison |
| C=O (Lactone) | 170 - 185 | ~175 | To confirm the presence and electronic environment of the lactone carbonyl. |
| C=O (Glutamyl Amide) | 170 - 185 | ~172 | To distinguish between different amide/ester groups and confirm connectivity. |
| C=O (Carbamoyl Amide) | 170 - 185 | ~174 | To confirm the terminal amide group. |
| C-N(OH) (Carbon alpha to N-hydroxy) | 50 - 70 | ~60 | To verify the unique carbon attached to the hydroxylamino group. |
| C-OH (Carbon with hydroxyl group) | 60 - 80 | ~70 | To confirm the position of the secondary alcohol. |
| Aliphatic -CH₂- groups | 20 - 50 | 25 - 45 | To assign the specific methylene (B1212753) carbons in the ethyl and glutamyl portions. |
This table presents typical chemical shift ranges and hypothetical calculated values to illustrate the integrated computational-spectroscopic methodology.
Biosynthetic Pathways and Metabolic Engineering of Ammonigenin
Genetic and Metabolic Engineering for Enhanced Ammonigenin Production
Genetic Manipulation Techniques for Biosynthetic Gene Modification
Single-Stranded Annealing Protein (SSAP) Systems in Recombination Efficiency
Single-Stranded Annealing Protein (SSAP) systems are powerful tools in metabolic engineering, facilitating efficient and precise genetic modifications within a host organism's genome. These systems, often derived from bacteriophages, significantly enhance the frequency of homologous recombination, enabling the seamless integration of heterologous genes and the modification of native metabolic pathways.
The core components of a typical SSAP system, such as the λ Red system from Escherichia coli, include an exonuclease (like λ exonuclease) that generates 3' single-stranded DNA (ssDNA) overhangs from a linear double-stranded DNA (dsDNA) cassette, and the SSAP itself (like Beta protein), which binds to this ssDNA and facilitates its annealing to a complementary sequence on the host's chromosome, particularly at the replication fork. This process allows for the targeted insertion, deletion, or replacement of genes.
In the context of this compound biosynthesis, SSAP systems would be instrumental in integrating the necessary biosynthetic genes into the host chromosome. This includes genes encoding enzymes from the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways to boost precursor supply, as well as the specific cytochrome P450 enzymes and UDP-glycosyltransferases (UGTs) required for the later steps of sapogenin synthesis. The high efficiency of SSAP-mediated recombination is particularly advantageous for multi-gene pathway engineering, where several genes need to be introduced.
Research has shown that the efficiency of SSAPs can be host-dependent, often due to specific interactions with the host's single-stranded DNA-binding protein (SSB). nih.gov Co-expression of a compatible SSB alongside the SSAP can dramatically improve recombination efficiency in heterologous hosts. nih.gov This strategy would be critical when transferring complex pathways for this compound production into hosts like Lactococcus lactis or Pseudomonas species.
Table 1: Key Components of the λ Red SSAP System and Their Functions
| Component | Gene | Function in Recombineering |
| λ Exonuclease | exo | A 5' to 3' dsDNA-dependent exonuclease that processes linear dsDNA, generating 3' ssDNA overhangs. |
| Beta Protein | bet | A single-stranded DNA annealing protein (SSAP) that binds to the ssDNA overhangs and promotes annealing to the target DNA. |
| Gamma Protein | gam | An inhibitor of the host's RecBCD nuclease, protecting the linear DNA cassette from degradation. |
This table summarizes the primary functions of the proteins in the widely used λ Red recombineering system.
Host Cell Engineering for Optimized Production (e.g., E. coli, Saccharomyces cerevisiae, Bacillus sp., Streptomyces)
The choice of a microbial host is a critical determinant for the successful heterologous production of this compound. The ideal host should possess a well-characterized genetic background, be amenable to genetic manipulation, and have a robust metabolism capable of supporting the high flux required for producing complex molecules.
Escherichia coli : As a workhorse of metabolic engineering, E. coli offers rapid growth and a vast toolkit for genetic manipulation. nih.govfrontiersin.org For this compound production, engineering efforts would focus on introducing a heterologous mevalonate (MVA) pathway to supply the precursor isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), thereby bypassing the native MEP pathway which is often a bottleneck. frontiersin.org Subsequent steps would involve the expression of plant-derived cytochrome P450 enzymes, which are crucial for the hydroxylation steps in sapogenin biosynthesis. nih.gov This often requires co-expression of a compatible P450 reductase (CPR). researchgate.net
Saccharomyces cerevisiae : This yeast is a favorable host for producing triterpenoids and steroidal saponins (B1172615) due to its native MVA pathway, which is the precursor pathway for sterol biosynthesis. nih.govnih.govresearchgate.net Engineering strategies in yeast focus on upregulating the MVA pathway and downregulating competing pathways, such as sterol biosynthesis, to channel metabolic flux towards the desired product. nih.gov For instance, the expression of ERG6, which is involved in a competing pathway, can be weakened to increase the availability of precursors for sapogenin synthesis. nih.gov S. cerevisiae is also adept at expressing and post-translationally modifying eukaryotic proteins like P450s, making it a suitable host for complex plant-derived pathways. researchgate.netnih.gov
Bacillus sp. : Species like Bacillus subtilis are attractive hosts due to their GRAS (Generally Recognized as Safe) status and their natural ability to produce a wide array of secondary metabolites, including polyketides and non-ribosomally synthesized peptides. nih.govsci-hub.seasm.orgmdpi.com Their robust secretion systems could potentially be engineered to export this compound, simplifying downstream processing. Engineering Bacillus for this compound would involve introducing and optimizing the entire biosynthetic pathway, similar to the strategies used in E. coli and yeast.
Streptomyces sp. : This genus is renowned for its capacity to produce a vast diversity of complex secondary metabolites, including many clinically used antibiotics. mdpi.comfrontiersin.orgnih.gov Streptomyces species possess numerous biosynthetic gene clusters (BGCs) and the necessary metabolic precursors and cofactors for complex molecule synthesis. mdpi.comoup.com They are particularly well-suited for expressing large and complex biosynthetic pathways. The development of cell-free expression systems from Streptomyces also offers a promising platform for prototyping and optimizing biosynthetic pathways for compounds like this compound. nih.gov
Table 2: Comparison of Microbial Hosts for this compound Production
| Host Organism | Key Advantages | Key Challenges |
| Escherichia coli | Rapid growth, well-developed genetic tools, high-density fermentation. nih.govfrontiersin.org | Lacks native MVA pathway, inefficient P450 expression, endotoxin (B1171834) production. nih.gov |
| Saccharomyces cerevisiae | Native MVA pathway, efficient P450 expression, GRAS status. nih.govnih.govresearchgate.net | Slower growth than bacteria, potential for competing sterol biosynthesis. nih.gov |
| Bacillus sp. | GRAS status, excellent protein secretion, robust growth. nih.govsci-hub.se | Less developed genetic tools compared to E. coli, potential protease activity. |
| Streptomyces sp. | High capacity for secondary metabolite production, rich precursor supply. mdpi.comfrontiersin.org | Slower growth, complex genetics and morphology, often produce a mixture of compounds. mdpi.com |
This table provides a comparative overview of commonly used microbial hosts for heterologous production of secondary metabolites.
Theoretical Frameworks for Metabolic Pathway Analysis
To rationally engineer microbial hosts for optimal this compound production, it is crucial to understand the complex interplay of metabolic fluxes within the cell. Theoretical frameworks for metabolic pathway analysis provide the tools to model and predict the behavior of these intricate networks.
Flux Balance Analysis (FBA) is a cornerstone of metabolic modeling. plos.orgresearchgate.netnih.govnih.gov It uses a genome-scale metabolic model (GSMM) of the host organism to predict the distribution of metabolic fluxes throughout the network at a steady state. plos.orgresearchgate.net By defining an objective function, such as maximizing biomass production or the synthesis of a target molecule, FBA can identify metabolic bottlenecks and predict the effects of gene knockouts or overexpressions. plos.org For this compound production, FBA can be used to identify key reactions that divert flux away from the biosynthetic pathway and to propose genetic modifications to redirect this flux towards the product. However, a challenge with secondary metabolites is that their production is often not directly linked to growth, which can lead to inaccurate predictions if biomass is the sole objective function. plos.orgnih.gov To address this, the production of the secondary metabolite can be included as a component of the biomass equation or set as the primary objective. plos.org
Constraint-Based Reconstruction and Analysis (COBRA) provides a broader framework that encompasses FBA and other methods. nih.govfrontiersin.orggithub.ioresearchgate.netaiche.org COBRA tools allow for the construction of detailed metabolic models and the application of various constraints (e.g., thermodynamic, regulatory) to refine the solution space of possible metabolic states. nih.govfrontiersin.org This enables a more accurate prediction of cellular phenotypes under different conditions.
Metabolic Flux Analysis (MFA) , often using isotopic labeling (e.g., ¹³C-MFA), provides experimental validation for the predictions made by FBA. By feeding the cells a labeled substrate (like ¹³C-glucose) and analyzing the labeling patterns in the resulting metabolites, MFA can determine the actual in vivo fluxes through different pathways. researchgate.netthescipub.commdpi.comnih.gov This information is invaluable for identifying rate-limiting steps and validating the performance of engineered strains. For instance, ¹³C-MFA could be used to quantify the flux distribution between the native ergosterol (B1671047) pathway in yeast and the engineered this compound pathway, providing critical data for further optimization. researchgate.net
These computational and experimental frameworks provide a powerful synergistic approach to guide the metabolic engineering of microbial hosts for the efficient production of this compound.
Biological Activities and Mechanistic Investigations of Ammonigenin
Role in Free Radical Generation and Subsequent Biological Implications
Ammonigenin has been identified as a compound capable of being converted into long-living free radicals through the loss of a single electron. researchgate.net Free radicals are highly reactive molecules with one or more unpaired electrons in their outer shell, which makes them unstable and prone to reacting with other molecules to achieve stability. nih.govwikipedia.org This reactivity can have significant biological consequences.
The generation of free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), is a normal byproduct of cellular metabolism. nih.govverywellhealth.com However, an imbalance between the production of free radicals and the body's antioxidant defense mechanisms can lead to a state of oxidative stress. nih.govpromega.de Under such conditions, free radicals can indiscriminately attack and damage essential biological macromolecules. researchgate.netnih.gov
The primary targets of free radical damage within a cell include:
Lipids: Free radicals can initiate lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to loss of membrane fluidity and integrity. nih.govwikipedia.org
Proteins: Proteins can be oxidatively modified by free radicals, leading to alterations in their structure and function. This can affect enzymes, structural proteins, and signaling proteins. researchgate.netnih.gov
Nucleic Acids: Free radicals can cause damage to DNA and RNA, including base modifications and strand breaks. wikipedia.orgfrontiersin.org This damage can lead to mutations, interfere with gene expression, and contribute to cellular aging and the development of various diseases. wikipedia.orgnih.gov
The biological implications of excessive free radical generation are vast and have been linked to a range of pathological conditions, including cancer, cardiovascular diseases, neurodegenerative disorders, and the aging process itself. nih.govwikipedia.org The capacity of this compound to form long-living free radicals suggests it could be a contributor to these processes if present in biological systems under conditions that favor its conversion.
Table 1: Biological Molecules Targeted by Free Radicals and Potential Consequences
| Target Molecule | Consequence of Free Radical Damage |
| Lipids | Lipid peroxidation, damage to cell membranes. nih.govwikipedia.org |
| Proteins | Altered enzyme activity, protein aggregation. researchgate.netnih.gov |
| Nucleic Acids (DNA, RNA) | Mutations, impaired gene expression, contribution to disease. wikipedia.orgfrontiersin.org |
Influence on Nucleic Acid Synthesis (e.g., RNA synthesis stimulation)
The synthesis of nucleic acids, particularly the transcription of DNA into RNA, is a fundamental process for all life, governing the expression of genes and the production of proteins. This process is tightly regulated and can be influenced by various molecules. While the direct impact of this compound on nucleic acid synthesis has not been extensively detailed in available research, understanding the general mechanisms of RNA synthesis provides a framework for potential interactions.
RNA synthesis, or transcription, is carried out by RNA polymerase enzymes, which read a DNA template and synthesize a complementary RNA strand. nih.gov The regulation of this process can occur at multiple levels, including the modification of DNA accessibility, the recruitment of transcription factors, and the direct modulation of RNA polymerase activity. thermofisher.comnih.gov Some compounds can influence RNA synthesis by intercalating into the DNA, which can lead to the degradation of RNA Polymerase II, or by otherwise interfering with the transcriptional machinery. nih.gov
Although direct studies on this compound's role in stimulating RNA synthesis are not prevalent in the reviewed literature, its inclusion in patent literature concerning genome and biomolecular engineering suggests its potential relevance in contexts involving nucleic acid manipulation. google.comgoogle.comgoogleapis.com Such engineering processes often involve the modification of gene expression, which is fundamentally reliant on nucleic acid synthesis. google.comgoogle.com
Table 2: Key Stages of RNA Synthesis
| Stage | Description |
| Initiation | RNA polymerase binds to the promoter region of a gene. thermofisher.com |
| Elongation | RNA polymerase moves along the DNA template, synthesizing an RNA molecule. thermofisher.com |
| Termination | RNA polymerase reaches a terminator sequence and detaches from the DNA, releasing the newly synthesized RNA. thermofisher.com |
Modulation of Specific Biological Systems (e.g., interaction with acetylcholine (B1216132) mechanisms)
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is a crucial signaling pathway in both the central and peripheral nervous systems. nih.govtmc.edu It plays a vital role in a wide array of physiological functions, including muscle contraction, memory, and autonomic bodily functions. tmc.eduwikipedia.org The effects of acetylcholine are mediated by its binding to two main types of receptors: nicotinic and muscarinic acetylcholine receptors. nih.govwikipedia.orgwikipedia.org
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that, upon binding to acetylcholine, allow the rapid influx of cations, leading to depolarization and an excitatory response. wikipedia.org They are found at the neuromuscular junction and in the central nervous system. tmc.edu
Muscarinic Acetylcholine Receptors (mAChRs) are G protein-coupled receptors that can have either excitatory or inhibitory effects depending on the subtype and the signaling pathways they activate. wikipedia.orgnih.gov They are widely distributed in the brain and are the main receptors for the parasympathetic nervous system. wikipedia.org
Given the widespread importance of the cholinergic system, it is a target for a vast number of endogenous and exogenous molecules that can modulate its activity. nih.govfrontiersin.org However, based on the available scientific literature, there is no direct evidence to suggest that this compound interacts with or modulates acetylcholine mechanisms. Further research would be necessary to determine if any such relationship exists.
Table 3: Overview of Acetylcholine Receptor Types
| Receptor Type | Mechanism of Action | General Function |
| Nicotinic (nAChR) | Ligand-gated ion channel | Fast synaptic transmission, muscle contraction. wikipedia.org |
| Muscarinic (mAChR) | G protein-coupled receptor | Parasympathetic responses, CNS modulation. wikipedia.orgnih.gov |
Computational and In Vitro Models for Mechanistic Elucidation
The elucidation of the biological mechanisms of a compound like this compound can be significantly advanced through the use of computational and in vitro models. These approaches allow for the systematic investigation of molecular interactions and cellular effects in a controlled environment.
In Silico Models: In silico studies utilize computer simulations to predict the behavior and interactions of molecules. nih.govresearchgate.net A key technique in this area is molecular docking, which predicts how a small molecule (ligand), such as this compound, might bind to a specific target protein. nih.govnih.gov This can provide insights into potential biological targets and mechanisms of action before extensive laboratory work is undertaken. For example, docking studies can be used to assess the binding affinity of a compound to the active site of an enzyme or a receptor. frontiersin.org
In Vitro Models: In vitro studies are conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. nih.gov These models are essential for observing the direct effects of a compound on specific biological processes. Examples of in vitro assays relevant to the potential activities of this compound include:
Free Radical Scavenging Assays: To quantify the antioxidant or pro-oxidant activity of a compound.
Enzyme Inhibition Assays: To determine if a compound can inhibit the activity of specific enzymes, such as those involved in nucleic acid synthesis or neurotransmitter metabolism. nih.gov
Cell-Based Assays: Using cultured cells to observe the effects of a compound on cellular processes like proliferation, viability, and gene expression.
While patents mention this compound in the context of biomolecular engineering, which involves extensive in vitro work, specific computational or in vitro studies aimed at elucidating its fundamental biological mechanisms are not widely reported in the current literature. google.comgoogle.com The application of these models would be a critical next step in understanding the precise biological activities of this compound.
Derivatives and Analogues of Ammonigenin
Synthesis and Isolation of Ammonigenin Derivatives
A comprehensive search of available scientific literature and chemical databases did not yield specific methods for the synthesis or isolation of derivatives of this compound. The foundational compound itself was isolated from the bacterium Brevibacterium ammoniagenes. nih.gov The process for creating synthetic variations of this complex glutamic acid derivative has not been described in the accessible research. General methodologies for the synthesis of amino acid derivatives, such as N-substituted β-amino acid derivatives or 4-hydroxybutanamides, are well-established fields of study. biorxiv.orgnih.gov However, the application of these techniques to this compound specifically is not reported.
Evaluation of Modified Biological Activities in Derivatives
The biological activity of this compound is linked to its ability to be converted into a long-living free radical through the reversible oxidation of its hydroxylamino group. nih.gov This suggests a potential role in the regulation of metabolism and protection of bacterial cells. nih.gov However, there is no information available on how the biological activities of this compound might be modified in its derivatives. Studies on other chemical entities, such as N-hydroxycinnamoyl amide derivatives, have shown that structural modifications can influence properties like radical scavenging and enzyme inhibition. nih.gov In the case of this compound, without synthesized derivatives to test, the evaluation of modified biological activities has not been performed.
Future Directions and Emerging Research Avenues for Ammonigenin
Development of Novel Analytical Techniques for Ammonigenin Detection
The advancement of our understanding of this compound is intrinsically linked to the development of sophisticated and sensitive analytical techniques for its detection and quantification. While standard methods for amino acid derivatives can be applied, the unique structure of this compound—the lactone of N-hydroxy-N-(2-carbamoylethyl)-glutamyl-4-amino-2-hydroxybutyric amide—and its capacity to form a stable free radical necessitate the development of more specialized analytical approaches. nih.gov
Future research in this area should focus on several key aspects. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), will be crucial for the sensitive and specific detection of this compound in complex biological matrices. The development of specific fragmentation libraries for this compound and its radical form will be essential for unambiguous identification. Furthermore, the exploration of advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), could offer improved retention and separation of this polar compound.
Another promising avenue is the development of biosensors for real-time monitoring of this compound. These could be based on enzymes that interact specifically with this compound or on antibodies raised against the molecule. The free radical nature of this compound also opens the door for the use of electron paramagnetic resonance (EPR) spectroscopy as a primary tool for its detection and characterization, especially for studying its radical state and interactions with other molecules. The development of novel spin traps or probes that selectively react with the this compound radical could significantly enhance the sensitivity and specificity of EPR-based detection methods.
Table 1: Potential Analytical Techniques for this compound
| Technique | Principle | Potential Application for this compound |
| HPLC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation. | High-sensitivity quantification in fermentation broths and biological samples. |
| HILIC | Chromatographic separation of polar compounds. | Improved separation from other polar metabolites. |
| EPR Spectroscopy | Detection of unpaired electrons in free radicals. | Direct detection and characterization of the this compound free radical. |
| Biosensors | Biological recognition element coupled to a transducer. | Real-time monitoring of this compound production in bioreactors. |
| Immunoassays | Antibody-based detection. | High-throughput screening of this compound-producing strains. |
Advanced Biosynthetic Pathway Elucidation and Engineering Strategies
The complete elucidation of the biosynthetic pathway of this compound in organisms like Corynebacterium ammoniagenes is a fundamental prerequisite for its biotechnological production. nih.govnih.govexlibrisgroup.comjmb.or.krspringernature.com While it is known to be a glutamic acid derivative, the specific enzymes and genetic machinery responsible for its synthesis remain largely unknown. nih.gov
Future research should employ a multi-omics approach to unravel this pathway. Genomic analysis of Brevibacterium ammoniagenes and Micrococcus lysodeikticus can identify putative gene clusters involved in secondary metabolite production. nih.govresearchgate.netpageplace.de Transcriptomics and proteomics can then be used to correlate gene expression and protein presence with this compound production under different culture conditions. The function of candidate genes can be validated through gene knockout and heterologous expression studies.
Once the biosynthetic pathway is understood, metabolic engineering strategies can be employed to enhance this compound production. This could involve:
Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway.
Deletion of competing pathways: Redirecting metabolic flux towards this compound synthesis by knocking out genes involved in the formation of byproducts.
Optimization of precursor supply: Engineering the primary metabolism of the host organism to increase the availability of glutamic acid and other precursors.
Promoter engineering: Utilizing strong, inducible promoters to control the expression of the this compound biosynthetic genes. nih.gov
Corynebacterium ammoniagenes, a known producer of various valuable compounds, presents a promising chassis for the industrial-scale production of this compound through such metabolic engineering approaches. nih.govexlibrisgroup.comjmb.or.kr
Deeper Mechanistic Insights into this compound's Biological Roles
The most intriguing aspect of this compound is its ability to form a stable, long-living free radical. nih.gov This strongly suggests a role in managing oxidative stress within the producing microorganisms. Future research should delve deeper into the mechanistic details of this function.
A key research question is whether this compound acts as a free radical scavenger, neutralizing harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). skinlaundry.commdpi.comslideshare.netnih.govnih.gov In vitro and in vivo studies could assess its ability to quench various radicals and protect cells from oxidative damage. The mechanism of radical formation and the factors that influence its stability need to be investigated in detail, likely involving specific enzymatic or chemical triggers within the cellular environment.
Furthermore, the biological role of this compound may extend beyond simple radical scavenging. It could be involved in redox signaling pathways, where the reversible formation of the radical acts as a molecular switch to regulate cellular processes. Its structural similarity to other amino acid derivatives also suggests potential roles in intercellular communication or as a competitive inhibitor of certain enzymes. Investigating the interaction of this compound with other cellular components, such as proteins and nucleic acids, will be crucial to uncover its full spectrum of biological activities.
Exploration of New Biotechnological Applications
The unique properties of this compound suggest a range of potential biotechnological applications that are yet to be explored. The ability to exist as a stable free radical is a particularly rare and valuable trait.
One of the most promising areas of application is in the development of novel antioxidants. skinlaundry.com The stability of the this compound radical could offer advantages over other antioxidants in terms of longevity and efficacy. This could have implications for the food industry, as a natural preservative, and in cosmetics and pharmaceuticals, for protecting against oxidative damage.
Furthermore, the production of this compound through fermentation using metabolically engineered microorganisms aligns with the growing demand for sustainable and bio-based chemicals. nih.govresearchgate.netnih.govmdpi.comslideshare.net The development of an efficient fermentation process for this compound could open up its use in various industrial sectors.
Other potential applications could include:
Bioremediation: The producing organisms, Brevibacterium ammoniagenes and Micrococcus luteus, are known for their roles in various environmental processes. researchgate.netuniprot.orgwikipedia.org this compound's redox properties might play a role in the degradation of pollutants or the transformation of metals.
Enzyme stabilization: The interaction of this compound with proteins could potentially be harnessed to stabilize enzymes against denaturation, a valuable attribute in many industrial processes.
Precursor for synthesis: The unique chemical structure of this compound could make it a valuable chiral building block for the synthesis of more complex molecules with pharmaceutical or agricultural applications.
Q & A
Q. What frameworks support the integration of contradictory data into a unified model of this compound’s pharmacokinetics?
- Methodological Answer : Apply Bayesian hierarchical modeling to reconcile variability across studies. Use AIC/BIC metrics to compare competing models (e.g., one- vs. two-compartment models) .
Tables for Reference
Key Considerations for Advanced Studies
- Contradiction Analysis : Prioritize empirical contradictions (e.g., conflicting IC₅₀ values) as opportunities to refine hypotheses. Use Popperian falsification principles to test alternative explanations .
- Interdisciplinary Collaboration : Partner with computational chemists, pharmacologists, and statisticians to address multidimensional research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
